N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide is a compound of interest in the field of organic chemistry and medicinal chemistry. It belongs to the class of nitrobenzamides, which are characterized by the presence of a nitro group and an amide functional group. This compound's structure includes a benzyl group, a chloro substituent, and an ethyl chain, making it a potential candidate for various applications, particularly in drug development.
The synthesis and properties of N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide have been discussed in various scientific literature and patents. These sources provide insights into its synthesis methods, chemical behavior, and potential applications in pharmaceuticals.
N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide can be classified as:
The synthesis of N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide typically involves several steps:
The general reaction conditions may include:
Key structural data include:
N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide can undergo various chemical reactions:
The reactivity of this compound is influenced by electronic effects from the nitro and chloro groups, which can stabilize or destabilize intermediates during reactions.
N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide's mechanism of action is primarily explored in biological contexts where it may exhibit pharmacological activity. The nitro group is known to play a role in biological activity through reduction to form reactive intermediates that can interact with biological macromolecules.
Research indicates that compounds with similar structures may exhibit anti-cancer properties, potentially through mechanisms such as:
N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide has potential applications in:
N-Benzyl-4-chloro-N-ethyl-3-nitrobenzamide (CAS: 321531-51-5) represents a structurally specialized benzamide derivative with systematic nomenclature reflecting its distinct substitution pattern. The compound's molecular formula is C₁₆H₁₅ClN₂O₃, corresponding to a molecular weight of 318.75 g/mol [1] [3] [5]. The core benzamide scaffold features three critical substituents: a chloro group at the 4-position, a nitro group at the 3-position, and a dual alkylation pattern on the nitrogen atom incorporating both ethyl and benzyl groups [1] [4]. This specific arrangement classifies it as a disubstituted amide with significant steric and electronic features. The benzyl and ethyl groups attached to the amide nitrogen create a tertiary amide configuration, fundamentally altering the compound's electronic properties compared to primary or secondary benzamides. The strategic positioning of electron-withdrawing substituents (chloro and nitro groups) on the aromatic ring creates an electron-deficient system conducive to nucleophilic substitution reactions, a key consideration in its potential medicinal applications.
Table 1: Chemical Identifiers of N-Benzyl-4-chloro-N-ethyl-3-nitrobenzamide
Identifier Type | Value |
---|---|
Systematic Name | N-Benzyl-4-chloro-N-ethyl-3-nitrobenzamide |
CAS Registry Number | 321531-51-5 |
Molecular Formula | C₁₆H₁₅ClN₂O₃ |
Molecular Weight | 318.75 g/mol |
Ref. 3D Code | 3D-WMA53151 |
Other Identifiers | CID 779349 (PubChem) |
The development of N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide exists within the broader historical trajectory of nitrobenzamide chemistry, which emerged prominently in pharmaceutical research during the mid-20th century. Benzamide derivatives first gained significant attention with the discovery of metoclopramide (approved 1979) and related gastroprokinetic agents [2]. The strategic incorporation of chlorine atoms into pharmaceutical compounds became increasingly prevalent after the 1950s, with chlorinated drug approvals peaking during the 1970s-1990s as synthetic methodologies advanced [2]. The specific combination of chloro and nitro substituents on the benzamide scaffold represents a deliberate medicinal chemistry strategy to fine-tune electronic properties and enhance biological target interactions. Historically, such substitution patterns have been explored for their potential as antibacterial agents, enzyme inhibitors, and central nervous system modulators. The discontinuation of commercial availability of this specific compound (as noted by multiple suppliers) reflects either synthetic challenges or shifting research priorities rather than diminished scientific value [3] [5] . Recent market analyses indicate that chlorine-containing pharmaceuticals continue to dominate multiple therapeutic categories, underscoring the ongoing relevance of such structural motifs in drug discovery pipelines.
Table 2: Therapeutic Impact of Chlorine-Containing Pharmaceuticals
Therapeutic Category | Representative Sales (Billions USD) | Approx. % Chlorinated Drugs |
---|---|---|
Cardiovascular Disease | $4.7 | ~18% |
Central Nervous System | $4.9 | ~22% |
Alimentary/Metabolism | $26.5 | ~15% |
Respiratory | $19.4 | ~12% |
Anti-infectives | $9.5 | ~35% |
Cytostatics (Cancer) | $12.7 | ~20% |
Total Market Impact | $168.5 | ~18% overall |
N-Benzyl-4-chloro-N-ethyl-3-nitrobenzamide exemplifies several strategic design principles in modern medicinal chemistry. The chlorine atom at the 4-position serves multiple functions: it acts as a bioisostere that can influence lipophilicity (log P ≈ 3.2 for similar structures), modulates electronic properties through inductive effects, and provides a synthetic handle for further derivatization [2] [6]. The nitro group at the ortho position relative to the amide carbonyl creates a unique electronic environment that can enhance binding interactions with biological targets through both steric and electronic effects. This specific substitution pattern mirrors that found in several clinically significant compounds, including the antimicrobial chloramphenicol (approved 1949) and the diuretic chlorothiazide (approved 1958) [2].
The N-benzyl-N-ethyl dual substitution represents a sophisticated approach to amide modification in drug design. Traditional amides (-C(O)NH-) possess a strongly conjugated system with limited rotation, but N,N-disubstitution eliminates the N-H bond, significantly increasing rotational freedom and altering the molecule's overall conformation. This modification enhances membrane permeability by reducing hydrogen-bonding capacity while maintaining the pharmacophoric elements necessary for target engagement. The benzyl group specifically provides a hydrophobic pharmacophore that can engage in π-π stacking interactions with aromatic residues in enzyme binding pockets, while the ethyl group contributes to optimal lipophilicity balance [4].
Statistical analysis of FDA-approved drugs reveals that 73% of chlorinated pharmaceuticals contain exactly one chlorine atom, positioned primarily at electronically strategic locations on aromatic systems [2]. The 4-chloro-3-nitro substitution pattern is particularly noteworthy as it creates a polarized system where the electron-deficient aromatic ring can participate in charge-transfer interactions with biological nucleophiles. This compound serves as a chemical intermediate for developing more complex therapeutic agents targeting infectious diseases, neurological disorders, and oncology applications. Its structural features make it a valuable template for structure-activity relationship (SAR) explorations around the benzamide core, particularly in programs investigating allosteric modulators of neuronal receptors or inhibitors of microbial enzymes [1] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5